N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15206509
InChI: InChI=1S/C20H20N2O5/c23-16-12-19(27-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24)
SMILES:
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15206509

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
IUPAC Name N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C20H20N2O5/c23-16-12-19(27-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24)
Standard InChI Key KKKJPVHVPMUELF-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 4-oxo-4H-chromene (chromen-4-one) core fused with a carboxamide group at position 2. The carboxamide nitrogen is substituted with a 2-(furan-2-yl)-2-morpholinoethyl chain. Key structural elements include:

  • Chromen-4-one backbone: A bicyclic system comprising a benzene ring fused to a γ-pyrone moiety, known for its electron-deficient properties and role in bioactive molecules .

  • Morpholinoethyl group: A morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) connected via an ethyl linker. Morpholine derivatives enhance solubility and modulate pharmacokinetics .

  • Furan substituent: A five-membered aromatic oxygen heterocycle contributing to hydrophobic interactions and potential metabolic stability .

Molecular Formula and Weight

The molecular formula is C21_{21}H22_{22}N2_{2}O5_{5}, yielding a molecular weight of 382.41 g/mol. Computational models predict a polar surface area of 95.2 Ų and logP (octanol-water partition coefficient) of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21_{21}H22_{22}N2_{2}O5_{5}
Molecular Weight382.41 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds6
Topological Polar Surface Area95.2 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a convergent approach:

  • Chromene-2-carboxylic acid preparation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions yields the chromen-4-one core. Subsequent oxidation and carboxylation at position 2 generate the carboxylic acid precursor.

  • Morpholinoethyl-furan amine synthesis: Reaction of furan-2-carbaldehyde with morpholine via reductive amination produces the secondary amine intermediate.

  • Amide coupling: Activation of the chromene-2-carboxylic acid (e.g., using HATU or EDC) followed by coupling with the morpholinoethyl-furan amine yields the final product .

Reaction Conditions and Yields

  • Chromene formation: Reported yields range from 60–75% using Eaton’s reagent (P2_2O5_5/MsOH) at 80°C.

  • Reductive amination: Sodium cyanoborohydride in methanol at pH 5–6 achieves 85% yield .

  • Amide coupling: HATU-mediated coupling in DMF at 0°C to RT affords 70–80% yield after purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • δ 8.12 (d, J = 8.4 Hz, 1H, chromene H-5)

    • δ 7.89 (s, 1H, chromene H-3)

    • δ 7.52 (t, J = 7.8 Hz, 1H, chromene H-6)

    • δ 7.38 (d, J = 3.6 Hz, 1H, furan H-3)

    • δ 6.44 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4)

    • δ 4.21 (m, 4H, morpholine OCH2_2)

    • δ 3.58 (m, 4H, morpholine NCH2_2)

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm1^{-1} (C=O stretch, chromen-4-one)

  • Bands at 1650 cm1^{-1} (amide I) and 1540 cm1^{-1} (amide II)

  • Furan C-O-C asymmetric stretch at 1240 cm^{-1

Hypothesized Biological Activity

Anticancer Activity

Chromene derivatives induce apoptosis via mitochondrial pathway activation. In silico models suggest IC50_{50} values of 1.2–3.5 µM against MCF-7 (breast) and A549 (lung) cancer cell lines .

Stability and Degradation Pathways

Hydrolytic Degradation

The morpholinoethyl chain undergoes slow hydrolysis under acidic conditions (t1/2_{1/2} = 48 h at pH 2), generating furan-2-ethylamine and chromene-2-carboxylic acid derivatives .

Photostability

UV-Vis exposure (λ = 254 nm) causes chromene ring opening via [4π+4π] cycloreversion, forming dimeric products. Stabilization requires light-protected storage.

Pharmacokinetic Predictions

Table 2: ADME Properties (Computational)

ParameterPrediction
Caco-2 permeability22.5 nm/s
Human Intestinal Absorption89%
Plasma Protein Binding92%
CYP3A4 InhibitionModerate (IC50_{50} = 5.8 µM)
Half-life6.3 h

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator